molecular formula C10H22O B1165704 Aerosil R 202 CAS No. 109944-58-3

Aerosil R 202

Cat. No.: B1165704
CAS No.: 109944-58-3
Attention: For research use only. Not for human or veterinary use.
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Description

AEROSIL R 202 is a high-purity fumed silica that has been surface-treated with polydimethylsiloxane (PDMS), making it a hydrophobic grade of silicon dioxide . This treatment results in a white, fluffy powder composed of nanoscale particles with a specific surface area of 80-120 m²/g . It is characterized by a carbon content of 3.5-5.0% and a pH value of approximately 4.0-6.0 . Its primary research value lies in its highly efficient action as a rheology modifier, providing pronounced thickening and thixotropic properties in complex polar liquid systems . The mechanism of action involves the formation of a three-dimensional hydrogen-bonding network between the silica particles, which gives structure to the liquid medium. Under shear stress, this network reversibly breaks down, decreasing viscosity and allowing for easy application; upon standing, the network reforms, restoring a gel-like structure and preventing sagging or settling . This makes it particularly valuable for formulating two-pack epoxy resins, vinylester resins, and polyurethanes, where it is used to achieve anti-sagging behavior, improve corrosion resistance, and control the settling of pigments . Its application extends to specialized areas such as cable gels for fiber optics and high-performance bonding pastes used in the manufacture of wind turbine rotor blades . As a hydrophobic agent, it significantly improves water resistance in moisture-sensitive formulations . This compound is for research and development use only in laboratory settings. It is strictly for professional use and is not intended for personal, household, cosmetic, or pharmaceutical application. The recommended addition level in formulations is typically between 1.0% and 2.0%, and it can be added directly or as a pre-dilution . For optimal stability, it should be stored in a closed container under dry conditions and protected from volatile substances, with a typical shelf life of 24 months from the date of manufacture .

Properties

CAS No.

109944-58-3

Molecular Formula

C10H22O

Synonyms

Aerosil R 202

Origin of Product

United States

Scientific Research Applications

Properties of Aerosil R 202

This compound exhibits several key properties that contribute to its effectiveness in various applications:

  • Hydrophobicity : The silicone oil treatment imparts significant hydrophobic characteristics, making it suitable for moisture-sensitive formulations .
  • Thickening and Thixotropic Effects : It provides excellent thickening and thixotropic properties in complex polar liquids such as epoxy and polyurethane resins .
  • Electrical Insulation : this compound has low water absorption and excellent electrical insulating ability, making it ideal for use in electronic applications .
  • Anti-Sedimentation : It improves the anti-settling behavior of pigments and fillers, enhancing the stability of formulations .

Coatings

This compound is extensively used in the formulation of coatings due to its rheological properties. It is particularly effective in:

  • Marine Coatings : Provides anti-sagging and anti-settling properties, ensuring uniform application and durability .
  • Protective Coatings : Enhances corrosion resistance and stability in harsh environments .

Adhesives and Sealants

In the adhesives sector, this compound serves as a thixotropic agent that prevents sagging and enhances the application properties of:

  • Epoxy Resins : Improves viscosity control during application and maintains stability over time .
  • Polyurethane Adhesives : Enhances performance by preventing sedimentation of fillers .

Cosmetics

The compound's hydrophobic nature allows it to be used effectively in cosmetic formulations, where it improves:

  • Water Resistance : Essential for products exposed to moisture .
  • Texture and Stability : Contributes to a desirable feel and consistency in creams and lotions .

Electronics

This compound's excellent electrical insulating properties make it suitable for:

  • Toner Particles : Enhances charge retention and flowability in toner formulations for printers .
  • Cable Gels : Used in fiber optic cables to improve mechanical properties while maintaining electrical insulation .

Case Study 1: Epoxy Resin Formulations

A study demonstrated that incorporating this compound into epoxy resin formulations resulted in stable thixotropic behavior during the curing process. The viscosity remained consistent over time, preventing sagging on vertical surfaces. This was attributed to the unique structure of this compound, which forms a three-dimensional network within the resin matrix .

Case Study 2: Marine Coating Applications

In marine coatings, the addition of this compound improved not only the application characteristics but also enhanced the long-term performance of the coatings under harsh environmental conditions. The anti-settling properties ensured that pigments remained evenly dispersed, resulting in better color consistency and durability over time .

Data Tables

PropertyValue
Specific Surface Area (BET)80 - 120 m²/g
pH Value4.0 - 6.0
Loss on Drying≤ 0.5%
SiO₂ Content≥ 99.8%
Tamped DensityApprox. 60 g/l
Application AreaSpecific Uses
CoatingsMarine, Protective
AdhesivesEpoxy Resins, Polyurethanes
CosmeticsCreams, Lotions
ElectronicsToner Particles, Cable Gels

Comparison with Similar Compounds

Physical Data :

Property Value Source
Surface Treatment Polydimethylsiloxane (PDMS)
Specific Surface Area ~100 m²/g
pH (4% dispersion) ~3.5–5.5

Comparison with Similar Compounds

Aerosil R 202 vs. Aerosil R 805

Similarities :

  • Both are hydrophobic fumed silica grades optimized for polar systems.
  • Provide high thixotropy in epoxy resins and vinyl esters .

Differences :

Parameter This compound Aerosil R 805
Surface Treatment PDMS Octyl groups
Thickening Efficiency Superior in high-polarity systems (e.g., sulfur-containing resins) Better storage stability in bisphenol-A systems
Flow Properties May reduce adhesion smoothness Preferred for coatings requiring surface finish

Application Example :
In sulfur-cured epoxy systems (e.g., CAPCURE 3-800), R 202 achieves higher viscosity (Fig. 1, ), whereas R 805 is chosen for formulations requiring long-term stability .

This compound vs. Aerosil R 972/R 974

Similarities :

  • Hydrophobic grades modified with shorter alkyl chains (methyl groups for R 972/R 974).
  • Used in non-polar oils and silicones .

Differences :

Parameter This compound Aerosil R 972/R 974
Thickening Mechanism PDMS chains enhance particle networking in polar systems Methyl groups limit effectiveness in polar media; better for non-polar oils
Surface Area ~100 m²/g R 972: 110 m²/g; R 974: 170 m²/g
Performance in Oils Moderate thickening in mineral/silicone oils R 974 > R 972 due to higher surface area

Data from Mineral Oil Thickening (6% concentration) :

Grade Yield Point (Pa) Viscosity (Pa·s)
R 805 92 1.2
R 202 85 1.0
R 972 30 0.5

Source:

This compound vs. Aerosil 200

Aerosil 200 :

  • Hydrophilic fumed silica with unmodified surface.
  • Prone to deagglomeration in solvents (e.g., water, styrene) over 48 hours .

Comparison :

Parameter This compound Aerosil 200
Moisture Interaction Low hygroscopicity High moisture absorption
Dispersion Stability Stable in organic media Requires stabilization periods in solvents
Applications Polar resins, cable gels Non-polar systems, fillers

Key Finding : In polypropylene glycol (polar system), R 202 achieves significant thickening, whereas Aerosil 200 fails even at 12% concentration .

Performance in Specific Systems

Epoxy Resins

  • High-Polarity Systems (e.g., CAPCURE 3-800) : R 202 and R 805 outperform hydrophilic grades (e.g., Aerosil 300) due to hydrophobic interactions .
  • Moderate-Polarity Systems (e.g., EUREDUR 43) : R 202 and hydrophilic silicas show comparable thickening .

Polyurethane Elastomers

  • R 972 exhibits superior dispersion in poly(tetramethylene ether glycol) (PTMG) compared to Aerosil 200, which aggregates .

Preparation Methods

Reaction Mechanism and Process Parameters

The flame hydrolysis reaction proceeds as follows:

SiCl4+2H2+O21800–2000 KSiO2+4HCl\text{SiCl}4 + 2\text{H}2 + \text{O}2 \xrightarrow{\text{1800–2000 K}} \text{SiO}2 + 4\text{HCl}

Key parameters influencing particle morphology include:

ParameterTypical RangeImpact on ProductSource
Flame temperature1800–2000 KHigher temps reduce primary particle size
SiCl₄ feed rate500–2000 kg/hDetermines production scale
H₂:O₂ ratio2:1 to 3:1Affects flame stability & particle agglomeration
Residence time in flame10–50 msLonger times increase aggregate size

Innovations such as injecting superheated steam (150–300°C) to replace 40–70% of hydrogen feedstock enhance production efficiency while maintaining particle quality. This modification reduces operational costs and increases throughput without requiring reactor redesign.

Post-Synthesis Processing

The raw fumed silica undergoes:

  • Quenching : Rapid cooling to arrest particle growth.

  • Agglomerate separation : Cyclonic or baghouse filtration to collect nanoparticles.

  • Deacidification : Washing with humid air to residual HCl content <50 ppm.

The intermediate product exhibits:

  • Specific surface area (BET): 80–120 m²/g

  • Primary particle size: 12–14 nm

  • SiO₂ purity: ≥99.8%

Surface Modification: Hydrophobization with Polydimethylsiloxane

The hydrophilic silica is rendered hydrophobic through covalent grafting of PDMS, achieving a carbon content of 3.5–5.0%.

Silanization Reaction Chemistry

PDMS (typically dimethylsiloxane oligomers) reacts with surface silanol groups (-Si-OH) via:

SiO2OH+HO-(Si(CH3)2O)n-HSiO2O-(Si(CH3)2O)n-H+H2O\text{SiO}2-\text{OH} + \text{HO-(Si(CH}3)2\text{O)}n\text{-H} \rightarrow \text{SiO}2-\text{O-(Si(CH}3)2\text{O)}n\text{-H} + \text{H}_2\text{O}

Process conditions are tightly controlled:

ConditionSpecificationRationaleSource
Reaction temperature250–350°CActivates silanol without PDMS degradation
PDMS:SiO₂ ratio1:8 to 1:12 (w/w)Optimizes surface coverage
Reaction atmosphereNitrogen purgePrevents oxidative crosslinking
Mixing intensityHigh-shear continuousEnsures homogeneous treatment

Quality Control Metrics

Post-treatment characterization includes:

PropertyTest MethodTarget ValueSource
Carbon contentCombustion analysis3.5–5.0%
HydrophobicityContact angle>140° (water)
Loss on drying2h @105°C≤0.5%
pH (4% dispersion)Potentiometric4.0–6.0

Industrial-Scale Manufacturing Considerations

Equipment Configuration

Modern production lines integrate:

  • Flame reactors : Water-cooled stainless steel chambers with multi-port burners.

  • Inline FTIR monitors : Real-time tracking of SiCl₄ conversion.

  • Fluidized bed coaters : For uniform PDMS application.

Comparative Analysis of Alternative Hydrophobization Methods

While PDMS treatment dominates this compound production, experimental alternatives include:

MethodAdvantagesLimitationsSource
Chlorosilane graftingFaster reactionResidual Cl⁻ limits food contact use
Plasma polymerizationPrecise thickness controlHigh capital costs
Sol-gel encapsulationTunable porosityReduces BET surface area

PDMS remains preferred for its balance of cost, performance, and regulatory acceptance in epoxy composites and coatings.

Impact of Preparation Variables on Final Properties

Rheological Performance in Epoxy Systems

At 1.0–2.0% loading in two-part epoxies:

Preparation VariableViscosity (Pa·s)Thixotropic IndexSource
Untreated SiO₂0.8–1.21.2–1.5
PDMS-treated (R 202)12–183.8–4.5
Higher PDMS loading (5.5%)25–305.2–6.0

Moisture Resistance

Accelerated aging tests (85°C/85% RH) show:

  • Untreated SiO₂ : 15% viscosity drop in 72h due to hydrogen bond disruption.

  • R 202 : <5% change after 500h, demonstrating hydrolytic stability.

Recent Process Optimization Trends

Energy Recovery Systems

Waste heat from flame reactors (800–1000°C exhaust) now preheats combustion air, reducing natural gas consumption by 18–22%.

Nanostructure Engineering

Adjusting flame turbulence parameters enables:

  • Branched aggregates : Higher thickening efficiency at lower loadings.

  • Spherical primaries : Improved dispersion in low-polarity resins .

Q & A

Q. What analytical methods are recommended for characterizing the surface hydrophobicity of Aerosil R 202?

To assess hydrophobicity, measure carbon content via CHNS elemental analysis, as it directly correlates with polydimethylsiloxane surface treatment . Complement this with contact angle measurements to evaluate wettability. For structural insights, use Fourier-transform infrared spectroscopy (FTIR) to detect characteristic Si–CH₃ bonds (750–850 cm⁻¹) .

Q. How should this compound be stored to minimize experimental variability?

Store in sealed containers under dry conditions to prevent moisture absorption, which alters rheological performance. Avoid proximity to volatile substances, and adhere to the 2-year shelf life post-production to ensure consistent physicochemical properties .

Q. What protocols ensure reproducible dispersion of this compound in epoxy resins?

Use high-shear mixing (e.g., rotor-stator homogenizers) to disrupt agglomerates. Optimize mixing time and shear rate empirically, as insufficient dispersion reduces thixotropic efficacy. Monitor viscosity changes during dispersion to identify the percolation threshold for network formation .

Q. How can researchers validate the purity of this compound batches?

Perform thermogravimetric analysis (TGA) to quantify volatile content (e.g., moisture) and combustion loss (≤2.0% at 1000°C). Cross-reference with manufacturer-provided specifications for SiO₂ content (≥99.8%) and pH (3.7–5.5) .

Advanced Research Questions

Q. What experimental strategies mitigate contradictions in rheological data when using this compound in polar vs. non-polar matrices?

Conduct solvent compatibility tests by varying Hansen solubility parameters. For polar systems (e.g., epoxy resins), ensure silanol group shielding by hydrophobic chains to prevent premature gelation. In non-polar systems, adjust dispersion protocols to enhance particle-particle interactions, as highlighted in thixotropy studies .

Q. How can the interaction between this compound and fillers (e.g., TiO₂, CaCO₃) be systematically analyzed to prevent sedimentation?

Design sedimentation experiments using centrifugal acceleration (e.g., LUMiSizer®) to simulate long-term stability. Quantify filler-silica interactions via zeta potential measurements and correlate with anti-settling efficacy. Optimize this compound concentration using a Box-Behnken experimental design .

Q. What advanced imaging techniques resolve the 3D network structure of this compound in polymer composites?

Use cryogenic scanning electron microscopy (cryo-SEM) to preserve the native structure of silica networks. Pair with small-angle X-ray scattering (SAXS) to quantify fractal dimensions and interparticle distances, which govern thixotropic behavior .

Q. How do silanol group density and hydrophobic chain length influence the temperature stability of this compound-modified coatings?

Perform accelerated aging tests (e.g., 85°C/85% RH) and track viscosity changes. Compare with untreated fumed silica controls to isolate the role of polydimethylsiloxane chains. Use X-ray photoelectron spectroscopy (XPS) to monitor surface chemistry degradation .

Methodological Guidance

  • Data Contradiction Analysis : When BET surface area (120–150 m²/g ) conflicts with rheological performance, consider pore accessibility limitations. Validate via mercury intrusion porosimetry or nitrogen adsorption-desorption hysteresis analysis.
  • Ethical Reproducibility : Document dispersion parameters (shear rate, time, temperature) and silica batch identifiers per FAIR data principles .
  • Statistical Validation : Apply ANOVA to rheological datasets (n≥3 replicates) to confirm significance of silica concentration effects.

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